molecular formula C10H2Cl4N2O2 B2906459 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile CAS No. 857801-96-8

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile

Cat. No. B2906459
CAS RN: 857801-96-8
M. Wt: 323.94
InChI Key: NPVMAGMFGIEYHA-UHFFFAOYSA-N
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Description

This compound, also known as Pigment Yellow 138 , is a chemical with the formula C26H6Cl8N2O4 . It is used in various applications due to its specific properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple chlorine, nitrogen, and oxygen atoms attached to the carbon backbone . This complexity contributes to its unique properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 693.96 . It has a predicted density of 1.845±0.06 g/cm3 and a predicted boiling point of 874.2±75.0 °C . Its flash point is 482.5°C , and it has a vapor pressure of 4.76E-31mmHg at 25°C . The refractive index is 1.755 .

properties

IUPAC Name

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4N2O2/c11-5-3-4(6(12)8(14)7(5)13)10(18)16(2-1-15)9(3)17/h2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVMAGMFGIEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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